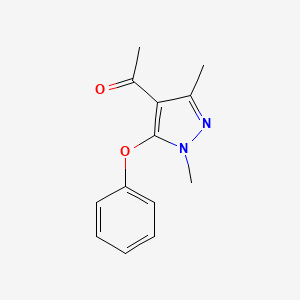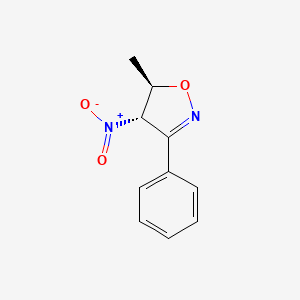
Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole is a heterocyclic compound with the molecular formula C16H14N2O3 and a molecular weight of 282.29 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . The presence of both nitro and phenyl groups in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole typically involves a [2+3] cycloaddition reaction of nitrile oxides with olefins . This reaction is regioselective and can be carried out under mild conditions. Industrial production methods may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, contributing to its biological activity.
Comparison with Similar Compounds
Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole can be compared with other isoxazole derivatives, such as:
Isoxazole: The parent compound with a simpler structure.
5-Phenylisoxazole: Lacks the nitro and methyl groups, resulting in different biological activities.
4-Nitroisoxazole: Contains the nitro group but lacks the phenyl and methyl groups.
The presence of both nitro and phenyl groups in this compound makes it unique, as these groups contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(4S,5R)-5-methyl-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H10N2O3/c1-7-10(12(13)14)9(11-15-7)8-5-3-2-4-6-8/h2-7,10H,1H3/t7-,10-/m1/s1 |
InChI Key |
YEFNMQSEXRXBDU-GMSGAONNSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=NO1)C2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1C(C(=NO1)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
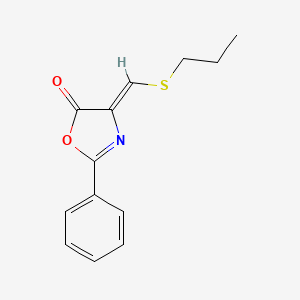
![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
![5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B12896144.png)
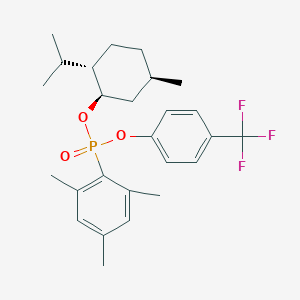

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
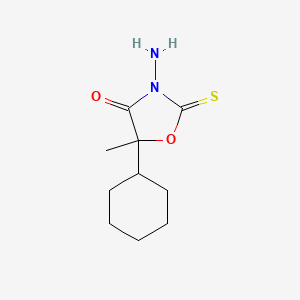


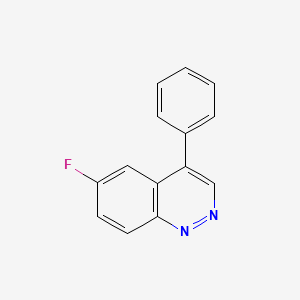
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)
